1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a difluoro and iodocyclohexyl group, makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The difluoro and iodocyclohexyl groups make this compound suitable for nucleophilic and electrophilic substitution reactions. Common reagents include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is being investigated for similar therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The difluoro and iodocyclohexyl groups enhance its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, leading to different biological properties.
Difluoromethylated Benzimidazoles: Similar to the compound , these derivatives have difluoromethyl groups, enhancing their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
672296-12-7 |
---|---|
Molekularformel |
C14H15F2IN2 |
Molekulargewicht |
376.18 g/mol |
IUPAC-Name |
1-[difluoro-(2-iodocyclohexyl)methyl]benzimidazole |
InChI |
InChI=1S/C14H15F2IN2/c15-14(16,10-5-1-2-6-11(10)17)19-9-18-12-7-3-4-8-13(12)19/h3-4,7-11H,1-2,5-6H2 |
InChI-Schlüssel |
SNDBSFARZFOQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C(N2C=NC3=CC=CC=C32)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.